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Compound of Interest

Compound Name: 15-Oxospiramilactone

Cat. No.: B10837553 Get Quote

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for

validating the binding of 15-Oxospiramilactone (also known as S3) to its target protein,

Ubiquitin Specific Peptidase 30 (USP30). 15-Oxospiramilactone is a diterpenoid derivative

that functions as a covalent inhibitor of USP30, a deubiquitinase localized to the mitochondrial

outer membrane.[1][2][3][4] By covalently modifying the catalytic cysteine residue (Cys77) of

USP30, 15-Oxospiramilactone inhibits its deubiquitinase activity, leading to an increase in the

ubiquitination of mitochondrial proteins such as Mitofusin 1 and 2 (Mfn1/2) and promoting

mitochondrial fusion.[1][3][4][5] This modulation of mitochondrial dynamics presents a

promising therapeutic avenue for various diseases, including neurodegenerative disorders.

This document outlines several key techniques to confirm the direct binding and functional

inhibition of USP30 by 15-Oxospiramilactone, including biochemical, biophysical, and cellular-

based assays.

Data Presentation: Quantitative Analysis of USP30
Inhibitor Interactions
While specific biophysical data for 15-Oxospiramilactone is not extensively published, the

following table summarizes representative quantitative data for other well-characterized USP30

inhibitors to provide a comparative context for binding affinity and inhibitory activity.
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Compound Assay Type Parameter Value Reference

USP30-I-1
Activity-based

protein profiling
IC₅₀ 94 nM [1]

Enzyme kinetics Kᵢ ~350 nM [6]

Enzyme kinetics kᵢₙₐ꜀ₜ ~0.15 s⁻¹ [6]

USP30Inh-1, -2,

-3

Ub-Rho110

cleavage assay
IC₅₀ 15-30 nM [5]

Compound 39
In vitro enzyme

activity
IC₅₀ ~20 nM [7]

Experimental Protocols
Herein, we provide detailed methodologies for key experiments to validate the binding of 15-
Oxospiramilactone to USP30.

Protocol 1: Biotin-15-Oxospiramilactone Pull-Down
Assay
This protocol is designed to qualitatively demonstrate the direct physical interaction between

15-Oxospiramilactone and USP30 in a cellular context.

Materials:

HeLa or other suitable cells expressing Myc-tagged USP30

Biotinylated 15-Oxospiramilactone (Biotin-S3)

Cell lysis buffer (e.g., RIPA buffer with protease inhibitors)

Streptavidin agarose resin

Wash buffer (e.g., PBS with 0.1% Tween-20)

SDS-PAGE gels and Western blotting reagents
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Anti-Myc antibody

Secondary antibody conjugated to HRP

Procedure:

Cell Culture and Lysis: Culture HeLa cells expressing Myc-tagged USP30 to ~80-90%

confluency. Lyse the cells on ice using cell lysis buffer.

Clarification of Lysate: Centrifuge the cell lysate at 14,000 x g for 15 minutes at 4°C to pellet

cellular debris. Collect the supernatant.

Incubation with Biotin-S3: Incubate the clarified cell lysate with Biotin-S3 (a final

concentration of 5-10 µM is a good starting point) for 2-4 hours at 4°C with gentle rotation.

Capture with Streptavidin Resin: Add pre-washed streptavidin agarose resin to the lysate

and incubate for an additional 1-2 hours at 4°C with gentle rotation to capture the Biotin-S3-

protein complexes.

Washing: Pellet the streptavidin resin by centrifugation and wash three to five times with

wash buffer to remove non-specific binding proteins.

Elution and Analysis: Elute the bound proteins by boiling the resin in SDS-PAGE sample

buffer. Analyze the eluted proteins by SDS-PAGE and Western blotting using an anti-Myc

antibody to detect USP30.

Protocol 2: Deubiquitinase (DUB) Activity Assay
This biochemical assay quantitatively measures the inhibitory effect of 15-Oxospiramilactone
on the enzymatic activity of USP30.

Materials:

Recombinant human USP30 protein

Fluorogenic ubiquitin substrate (e.g., Ubiquitin-Rhodamine110)
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Assay buffer (e.g., 50 mM Tris pH 7.5, 100 mM NaCl, 0.1 mg/ml BSA, 0.05% Tween 20, 1

mM DTT)

15-Oxospiramilactone

384-well black plates

Fluorescence plate reader

Procedure:

Compound Preparation: Prepare a serial dilution of 15-Oxospiramilactone in assay buffer.

Enzyme and Compound Incubation: Add a fixed concentration of recombinant USP30 (e.g.,

5 nM final concentration) to the wells of a 384-well plate containing the different

concentrations of 15-Oxospiramilactone or DMSO as a vehicle control. Incubate for 30

minutes at room temperature to allow for inhibitor binding.

Initiation of Reaction: Add the fluorogenic ubiquitin substrate (e.g., 100 nM final

concentration) to all wells to start the enzymatic reaction.

Kinetic Measurement: Immediately measure the increase in fluorescence intensity over time

using a fluorescence plate reader (e.g., every 30 seconds for 60 minutes). The cleavage of

the substrate by USP30 will release the fluorophore, resulting in an increase in signal.

Data Analysis: Determine the initial reaction velocities from the linear phase of the progress

curves. Plot the percentage of inhibition against the logarithm of the 15-Oxospiramilactone
concentration and fit the data to a dose-response curve to calculate the IC₅₀ value.

Protocol 3: Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful technique to verify target engagement in a cellular environment by

measuring the thermal stabilization of a protein upon ligand binding.

Materials:

Intact cells (e.g., HEK293T)
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15-Oxospiramilactone

DMSO (vehicle control)

PBS

Lysis buffer with protease inhibitors

PCR tubes or 96-well PCR plate

Thermocycler

Western blotting or ELISA reagents for USP30 detection

Procedure:

Cell Treatment: Treat intact cells with 15-Oxospiramilactone or DMSO for 1 hour at 37°C.

Heating: Aliquot the treated cell suspension into PCR tubes or a PCR plate. Heat the

samples to a range of temperatures (e.g., 40-70°C) for 3 minutes using a thermocycler,

followed by cooling for 3 minutes at room temperature.

Cell Lysis: Lyse the cells by freeze-thaw cycles or by adding lysis buffer.

Separation of Soluble Fraction: Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20

minutes at 4°C to pellet aggregated proteins.

Detection: Carefully collect the supernatant (soluble fraction) and analyze the amount of

soluble USP30 by Western blotting or ELISA.

Data Analysis: Plot the amount of soluble USP30 against the temperature for both the 15-
Oxospiramilactone-treated and DMSO-treated samples. A shift in the melting curve to a

higher temperature for the compound-treated sample indicates thermal stabilization and

therefore, target engagement.

Protocol 4: Surface Plasmon Resonance (SPR)
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SPR is a label-free biophysical technique to measure the kinetics and affinity of the interaction

between 15-Oxospiramilactone and USP30 in real-time. As 15-Oxospiramilactone is a

covalent inhibitor, the sensorgrams will exhibit a characteristic binding profile.

Materials:

SPR instrument (e.g., Biacore)

Sensor chip (e.g., CM5)

Amine coupling kit

Recombinant USP30

15-Oxospiramilactone

Running buffer (e.g., HBS-EP+)

Procedure:

USP30 Immobilization: Immobilize recombinant USP30 onto the surface of a sensor chip

using standard amine coupling chemistry. A reference flow cell should be prepared similarly

but without USP30 immobilization.

Analyte Injection: Prepare a series of concentrations of 15-Oxospiramilactone in running

buffer. Inject the different concentrations of 15-Oxospiramilactone over the sensor surface

at a constant flow rate.

Data Acquisition: Monitor the change in the refractive index in real-time to generate

sensorgrams. For a covalent inhibitor, a rapid association phase will be followed by a very

slow or negligible dissociation phase.

Data Analysis: Fit the sensorgram data to a suitable binding model (e.g., a two-state model

for covalent inhibitors) to determine the association rate constant (kₐ), the inactivation rate

constant (kᵢₙₐ꜀ₜ), and the initial binding affinity (Kᵢ).

Protocol 5: Isothermal Titration Calorimetry (ITC)
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ITC directly measures the heat changes associated with a binding event, providing a complete

thermodynamic profile of the interaction. For covalent inhibitors, a specialized kinetic ITC

approach may be necessary.

Materials:

Isothermal titration calorimeter

Recombinant USP30

15-Oxospiramilactone

Dialysis buffer

Procedure:

Sample Preparation: Dialyze recombinant USP30 extensively against the ITC running buffer.

Dissolve 15-Oxospiramilactone in the same final dialysis buffer.

ITC Experiment: Load the USP30 solution into the sample cell and the 15-
Oxospiramilactone solution into the injection syringe. Perform a series of injections of 15-
Oxospiramilactone into the USP30 solution while monitoring the heat changes.

Data Analysis: Integrate the heat pulses to generate a binding isotherm. Due to the covalent

nature of the interaction, the binding isotherm may not fit a standard 1:1 binding model.

Specialized analysis software or kinetic models may be required to analyze the data, which

can yield information on the binding affinity (Kᵢ) and the enthalpy of the initial non-covalent

binding step.

Mandatory Visualizations
Below are diagrams illustrating key concepts and workflows described in these application

notes.

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 7 / 11 Tech Support

https://www.benchchem.com/product/b10837553?utm_src=pdf-body
https://www.benchchem.com/product/b10837553?utm_src=pdf-body
https://www.benchchem.com/product/b10837553?utm_src=pdf-body
https://www.benchchem.com/product/b10837553?utm_src=pdf-body
https://www.benchchem.com/product/b10837553?utm_src=pdf-body
https://www.benchchem.com/product/b10837553?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b10837553?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Inhibition Deubiquitination

USP30 Ubiquitinated Mfn1/2Removes Ubiquitin15-Oxospiramilactone (S3)

Covalent Binding
(to Cys77) Mfn1/2 Mitochondrial FusionPromotes

Click to download full resolution via product page

Caption: Signaling pathway of USP30 inhibition by 15-Oxospiramilactone.
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Caption: Workflow for the Biotin-15-Oxospiramilactone Pull-Down Assay.
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Caption: Experimental workflow for the Cellular Thermal Shift Assay (CETSA).
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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